2-((4-Chlorophenyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its stereochemistry and conformation.Chemical Reactions Analysis
This involves understanding the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves analyzing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Thromboxane Receptor Antagonism and Synthesis Inhibition
Research has indicated the synthesis and evaluation of compounds related to the provided chemical structure, showing that they act as potent thromboxane receptor antagonists and thromboxane synthase inhibitors. These compounds exhibit significant in vitro activity and, upon oral administration, demonstrate a pharmacological profile and bioavailability comparable to their racemic counterparts (Bhagwat et al., 1993).
Photophysical Properties and Molecular Structures
Another study focused on the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives, including compounds with similar chemical frameworks. The research highlighted the photophysical properties and the influence of molecular structure and interactions on self-assembly behaviors, contributing to the understanding of π-π-interaction in solid states and the effects of solvent polarity (Percino et al., 2016).
Synthesis of Polyfunctionally Substituted Thiophenes
The synthesis of heterocyclic β-enaminonitriles leading to polyfunctionally substituted thiophenes and their derivatives has been explored. These compounds show potential for developing new materials with unique chemical properties (Sherif & Hussein, 1997).
Optically Active Poly(azo-ester-imide)s
The synthesis and characterization of new optically active poly(azo-ester-imide)s via interfacial polycondensation, using related sulfone compounds, have been reported. These polymers exhibit good inherent viscosities, optical activities, and thermal stabilities, indicating their potential for advanced material applications (Hajipour et al., 2009).
Antiviral and Antimicrobial Activities
Research into sulfonamide derivatives has demonstrated the synthesis of compounds with significant antiviral and antimicrobial activities. These studies suggest the potential for developing new therapeutic agents based on the chemical structure of interest (Chen et al., 2010).
Applications in Polymer and Material Science
The compound and its related chemical frameworks have been utilized in the synthesis and development of novel polyimides and sulfonated copolymers. These materials show promise for use in various applications, including fuel cells, due to their high thermal stability, mechanical properties, and in some cases, electrical conductivity (Guan et al., 2014).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, as well as its potential hazards.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound.
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[[4-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2S/c16-11-1-3-12(4-2-11)25(23,24)13(8-20)9-22-14-7-10(5-6-21-14)15(17,18)19/h1-7,9H,(H,21,22)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJHYAWYKHLWRH-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=NC=CC(=C2)C(F)(F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=NC=CC(=C2)C(F)(F)F)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile |
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